molecular formula C14H9NO2 B6375542 2-Cyano-4-(2-formylphenyl)phenol, 95% CAS No. 1261982-60-8

2-Cyano-4-(2-formylphenyl)phenol, 95%

Cat. No.: B6375542
CAS No.: 1261982-60-8
M. Wt: 223.23 g/mol
InChI Key: KCSGXUKPCCMNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-(2-formylphenyl)phenol, 95% (2-CFPP-95) is a phenolic compound that has been studied extensively due to its potential application in various scientific research. 2-CFPP-95 is a synthetic compound and is composed of a phenol group attached to a cyano group, with a formyl group attached to the phenol group. This compound has been studied for its potential application in organic synthesis, as well as its potential use in biochemical and physiological research.

Mechanism of Action

2-Cyano-4-(2-formylphenyl)phenol, 95% is a phenolic compound and is composed of a phenol group attached to a cyano group, with a formyl group attached to the phenol group. This compound has been studied for its potential use as a reagent in the synthesis of other compounds, and for its potential use as a fluorescent probe for the detection and quantification of biomolecules. The cyano group is believed to be responsible for the fluorescent properties of this compound, as it is an electron-withdrawing group that can reduce the fluorescence quantum yield of the molecule.
Biochemical and Physiological Effects
2-Cyano-4-(2-formylphenyl)phenol, 95% has been studied for its potential use in biochemical and physiological research. This compound has been studied for its potential use as a fluorescent probe for the detection and quantification of biomolecules. In particular, this compound has been studied for its potential use as a fluorescent probe for the detection and quantification of proteins and other biomolecules. This compound has also been studied for its potential use as a fluorescent probe for the detection and quantification of DNA and RNA.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(2-formylphenyl)phenol, 95% has several advantages for use in laboratory experiments. This compound is a synthetic compound, making it easy to obtain and store. Additionally, this compound is a relatively low-cost reagent, making it an attractive option for research use. However, this compound also has some limitations. This compound can be toxic if ingested, and it can be volatile if heated. Additionally, this compound is not soluble in water, which can limit its use in certain experiments.

Future Directions

2-Cyano-4-(2-formylphenyl)phenol, 95% has been studied extensively due to its potential application in various scientific research. However, there are still many potential future directions for this compound. For example, this compound could be further studied for its potential use as a fluorescent probe for the detection and quantification of proteins and other biomolecules. Additionally, this compound could be studied for its potential use in the synthesis of other compounds, such as pharmaceuticals. Finally, this compound could be studied for its potential use as a fluorescent probe for the detection and quantification of DNA and RNA.

Synthesis Methods

2-Cyano-4-(2-formylphenyl)phenol, 95% can be synthesized by a variety of methods. One method involves the reaction of 4-formylphenol with cyanide in the presence of a base such as sodium hydroxide. This reaction can be carried out at room temperature, with a yield of approximately 95%.

Scientific Research Applications

2-Cyano-4-(2-formylphenyl)phenol, 95% has been studied extensively due to its potential application in various scientific research. This compound has been studied for its potential use in organic synthesis, as well as its potential use in biochemical and physiological research. In particular, this compound has been studied for its potential use as a reagent in the synthesis of other compounds, and for its potential use as a fluorescent probe for the detection and quantification of biomolecules.

Properties

IUPAC Name

5-(2-formylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-12-7-10(5-6-14(12)17)13-4-2-1-3-11(13)9-16/h1-7,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSGXUKPCCMNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684640
Record name 2'-Formyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-60-8
Record name 2'-Formyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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